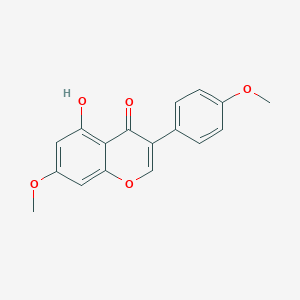

7,4'-Dimethoxy-5-hydroxyisoflavone

Descripción general

Descripción

Biochanin A, 7-Metil Éter: es una isoflavona natural, que se encuentra principalmente en plantas como el trébol rojo, los garbanzos y otras legumbres . Es conocida por sus diversas actividades biológicas, incluidas las actividades anticancerígenas, antiinflamatorias, antioxidantes, antidiabéticas y neuroprotectoras . Este compuesto es un derivado de la genisteína, otra isoflavona bien conocida, y se estudia a menudo por sus posibles beneficios para la salud .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Biochanin A, 7-Metil Éter puede sintetizarse a través de varias rutas químicas. Un método común implica el uso de floroglucinol como material de partida. La síntesis procede a través de una serie de pasos, incluida una reacción de Friedel-Crafts, que da como resultado un producto intermedio. Este intermedio se cicla para formar Biochanin A, 7-Metil Éter .

Métodos de Producción Industrial: La producción industrial de Biochanin A, 7-Metil Éter normalmente implica la extracción de fuentes naturales como el trébol rojo y los garbanzos. El proceso de extracción incluye extracción con disolvente, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: Biochanin A, 7-Metil Éter sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede dar como resultado la formación de derivados dihidro .

Aplicaciones Científicas De Investigación

Chemistry

- Reference Standard : It is utilized as a reference standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS) for the analysis of isoflavones in plant extracts.

- Reactivity Studies : The functional groups in 7,4'-Dimethoxy-5-hydroxyisoflavone influence its reactivity and can be modified for various applications in synthetic chemistry.

Biology

- Phytoestrogen Activity : The compound acts as a phytoestrogen, modulating estrogen receptors (particularly ER-β), which may have implications for hormone-related therapies .

- Antifungal Properties : Research has indicated that this compound exhibits antifungal activity against Candida albicans. It shows synergistic effects when combined with conventional antifungal agents like miconazole .

Medicine

- Cancer Research : The compound has demonstrated potential anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism involves modulation of signaling pathways associated with cancer progression .

- Neuroprotective Effects : Studies suggest that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Industry

- Pharmaceutical Development : Due to its bioactive properties, this compound is being explored for incorporation into nutraceuticals and pharmaceuticals aimed at treating conditions like osteoporosis and cardiovascular diseases.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | HPLC-MS Reference Standard | Essential for accurate quantification of isoflavones in plant extracts. |

| Biology | Phytoestrogen Modulation | Modulates estrogen receptors; potential therapeutic applications in hormone therapy. |

| Medicine | Anticancer Activity | Inhibits proliferation in cancer cell lines; induces apoptosis through specific pathways. |

| Industry | Nutraceutical Development | Explored for use in supplements targeting bone health and cardiovascular support. |

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans. When combined with miconazole, it achieved complete growth inhibition within four hours of treatment. This study highlights the potential of this compound as a lead for developing new antifungal therapies .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The results indicated that this isoflavone could mitigate neuronal damage and support cognitive function, suggesting its utility in treating neurodegenerative diseases .

Mecanismo De Acción

Biochanin A, 7-Metil Éter ejerce sus efectos a través de varios objetivos y vías moleculares. Actúa como ligando para el receptor de hidrocarburos arilo y modula los receptores de estrógenos, en particular los receptores de estrógenos ER-β . También afecta a varias vías de señalización, incluidas las vías PI3K / Akt y MAPK, que están involucradas en la proliferación celular, la diferenciación y la apoptosis . Además, induce sulfotransferasas para la desintoxicación xenobiótica, contribuyendo a sus efectos preventivos contra el cáncer .

Comparación Con Compuestos Similares

Biochanin A, 7-Metil Éter es similar a otras isoflavonas como la genisteína y la daidzeína. Tiene propiedades únicas que lo distinguen de estos compuestos:

Genisteína: Ambos compuestos se derivan de fuentes similares y tienen actividades biológicas superpuestas.

Daidzeína: Este compuesto es otra isoflavona con actividades biológicas similares.

Lista de Compuestos Similares:

- Genisteína

- Daidzeína

- Formononetina

- Glicitein

Actividad Biológica

7,4'-Dimethoxy-5-hydroxyisoflavone, also known as Biochanin A, 7-Methyl Ether, is a naturally occurring isoflavone found in various plants, including red clover and chickpeas. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of two methoxy groups and a hydroxyl group on the isoflavone backbone. This unique structure contributes to its bioactivity.

1. Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against Candida albicans, with a minimum inhibitory concentration (MIC) determined through broth dilution methods. The compound showed synergistic effects when combined with miconazole, leading to complete inhibition of fungal growth within four hours . Additionally, it was found to reduce ergosterol biosynthesis in C. albicans, which is crucial for fungal cell membrane integrity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Radical Scavenging : The compound demonstrated significant radical scavenging activity, with effective concentrations ranging from 6.25 to 400 μg/mL .

- Ferric Reducing Antioxidant Power (FRAP) : This assay confirmed the compound's ability to reduce ferric ions, indicating strong antioxidant capabilities .

- Iron Chelating Activity : The compound also exhibited iron chelation properties, which are beneficial in reducing oxidative stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest. The compound's cytotoxicity was assessed using different cell lines to determine its safety profile and efficacy in cancer treatment .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Estrogen Receptor Modulation : The compound acts as a phytoestrogen, binding to estrogen receptors and potentially influencing estrogen-related pathways.

- Inhibition of Drug Efflux Pumps : It has been shown to inhibit drug efflux pumps in fungi, enhancing the effectiveness of antifungal agents .

- Antioxidant Enzyme Inhibition : The compound inhibits enzymes such as superoxide dismutase (SOD) and glutathione S-transferases (GST), contributing to its antioxidant effects .

Case Studies

Propiedades

IUPAC Name |

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNLRFRBAWCJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187684 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34086-51-6 | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4',7-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,4'-DIMETHOXY-5-HYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O617EDC7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant is 7-O-Methylbiochanin A found in and what other compounds were isolated alongside it?

A1: 7-O-Methylbiochanin A, also known as 8-C-geranyl-7-O-methylbiochanin A, was newly isolated from the roots of the Dalbergia paniculata plant. [] This finding was significant as it was the first time this particular geranylated isoflavone had been identified. Alongside this new compound, researchers also isolated three known compounds: olibergin B, biochanin A, and dehydrodeguelin. []

Q2: How was the structure of 7-O-Methylbiochanin A confirmed?

A2: Researchers utilized a variety of spectroscopic techniques to elucidate the structure of the newly discovered 7-O-Methylbiochanin A. This included employing both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. [] This allowed them to determine the compound's structural features and confirm its identity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.